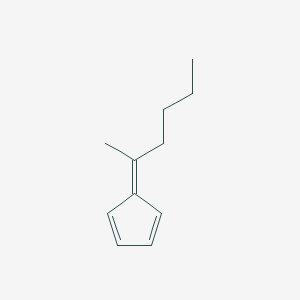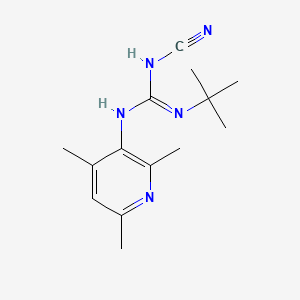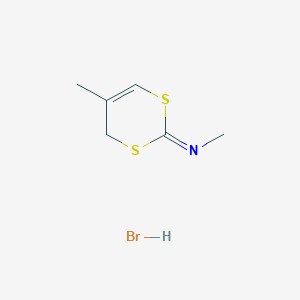
7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannanonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannanonane is a complex organotin compound It is characterized by the presence of silicon, sulfur, and tin atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannanonane typically involves multi-step organic reactions. One common method includes the reaction of diethyl ether with a silicon-containing precursor, followed by the introduction of sulfur and tin atoms through specific reagents and catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannanonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of simpler organotin compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannanonane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannanonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological outcomes. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxa-6-thia-2,7-disilaoctane, 2,2,7,7-tetramethyl-
- Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Uniqueness
7,7-Diethyl-3,3-dimethoxy-2-oxa-6-thia-3-sila-7-stannanonane stands out due to its incorporation of silicon, sulfur, and tin atoms, which confer unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where such properties are advantageous.
Properties
CAS No. |
60171-40-6 |
|---|---|
Molecular Formula |
C11H28O3SSiSn |
Molecular Weight |
387.20 g/mol |
IUPAC Name |
trimethoxy(2-triethylstannylsulfanylethyl)silane |
InChI |
InChI=1S/C5H14O3SSi.3C2H5.Sn/c1-6-10(7-2,8-3)5-4-9;3*1-2;/h9H,4-5H2,1-3H3;3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
KRERGLBTTOLHLD-UHFFFAOYSA-M |
Canonical SMILES |
CC[Sn](CC)(CC)SCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14601061.png)


![1-Ethyl-4-[(Z)-(4-hexylphenyl)-ONN-azoxy]benzene](/img/structure/B14601078.png)
![1-[4-(1-Hydroxy-2,2-dimethylpropyl)phenyl]ethan-1-one](/img/structure/B14601084.png)


![Benzo[f]quinolinium, 3-(4-methoxyphenyl)-1,4-dimethyl-](/img/structure/B14601093.png)
![Magnesium bis[trimethylsilicate(1-)]](/img/structure/B14601100.png)



![(E)-1-(4-Ethoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine](/img/structure/B14601120.png)

